2,6-dichloro-N-isobutylpyrimidin-4-amine
Overview
Description
2,6-Dichloro-N-isobutylpyrimidin-4-amine: is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, an isobutyl group at the nitrogen atom, and an amine group at position 4 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-isobutylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the isobutyl group. One common method includes:
Chlorination: Starting with pyrimidine, chlorination at positions 2 and 6 can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Amination: The chlorinated intermediate is then subjected to nucleophilic substitution with isobutylamine to introduce the isobutyl group at the nitrogen atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Oxidation may lead to the formation of pyrimidine N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry: 2,6-Dichloro-N-isobutylpyrimidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. It may also serve as a building block for the production of advanced materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-isobutylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of kinases or other proteins by binding to their active sites, thereby blocking their function and leading to therapeutic effects.
Comparison with Similar Compounds
2,6-Dichloropyrimidine: Similar in structure but lacks the isobutyl and amine groups.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 4.
2,6-Dibromopyrimidine: Similar structure with bromine atoms instead of chlorine.
Uniqueness: 2,6-Dichloro-N-isobutylpyrimidin-4-amine is unique due to the presence of both the isobutyl and amine groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its ability to interact with specific biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2,6-dichloro-N-(2-methylpropyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-5(2)4-11-7-3-6(9)12-8(10)13-7/h3,5H,4H2,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLIJVZCSFSEFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598745 | |
Record name | 2,6-Dichloro-N-(2-methylpropyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72063-78-6 | |
Record name | 2,6-Dichloro-N-(2-methylpropyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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